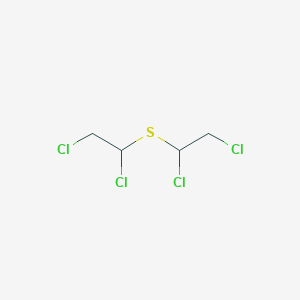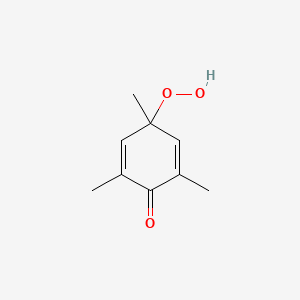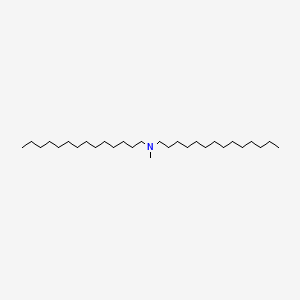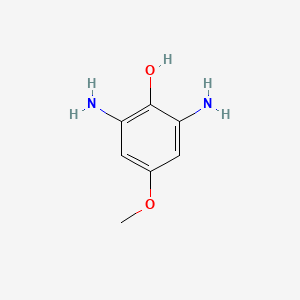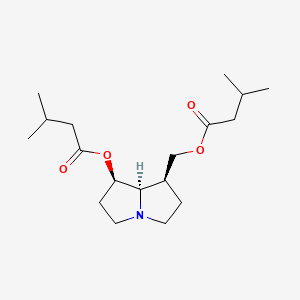![molecular formula C16H14Cl2N2O B14674426 3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol CAS No. 38053-00-8](/img/structure/B14674426.png)
3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol is a chemical compound that belongs to the class of phenanthridine derivatives This compound is characterized by the presence of a phenanthridine core substituted with dichloro groups and an amino-propanol side chain
準備方法
The synthesis of 3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through cyclization reactions involving appropriate starting materials such as biphenyl derivatives.
Introduction of Dichloro Groups: The dichloro groups are introduced via chlorination reactions using reagents like chlorine gas or thionyl chloride.
Attachment of the Amino-Propanol Side Chain: The final step involves the nucleophilic substitution reaction where the amino-propanol side chain is attached to the phenanthridine core using reagents like sodium hydride and 3-chloropropanol.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It is used in the development of materials with specific properties, such as dyes, polymers, and coatings.
作用機序
The mechanism of action of 3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol can be compared with other phenanthridine derivatives and related compounds:
Phenanthridine: The parent compound, phenanthridine, lacks the dichloro and amino-propanol substituents but shares the core structure.
3-Aminopropan-1-ol: This compound has a similar amino-propanol side chain but lacks the phenanthridine core and dichloro groups.
Dichlorophenanthridine: This compound contains the dichloro groups and phenanthridine core but lacks the amino-propanol side chain.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
38053-00-8 |
|---|---|
分子式 |
C16H14Cl2N2O |
分子量 |
321.2 g/mol |
IUPAC名 |
3-[(3,8-dichlorophenanthridin-6-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H14Cl2N2O/c17-10-2-4-12-13-5-3-11(18)9-15(13)20-16(14(12)8-10)19-6-1-7-21/h2-5,8-9,21H,1,6-7H2,(H,19,20) |
InChIキー |
NPMYLGSWTFRJPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Cl)NCCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


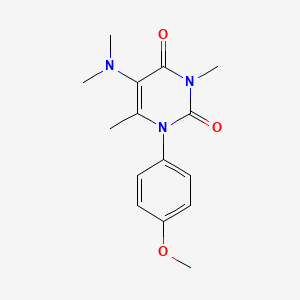
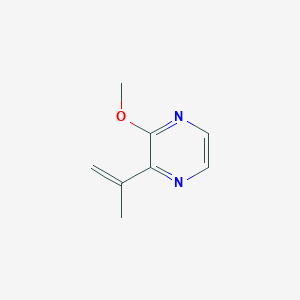
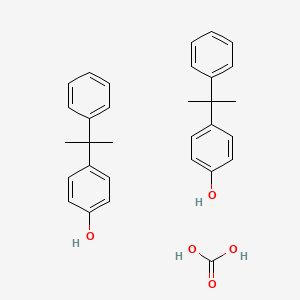

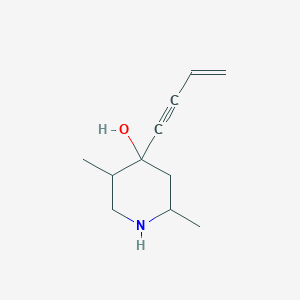
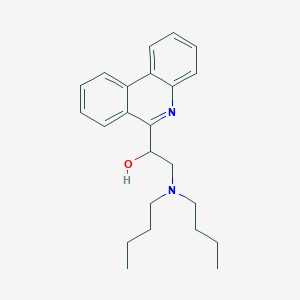
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
